molecular formula C12H16N4O4S2 B2581741 1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide CAS No. 241127-25-3

1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide

Cat. No.: B2581741
CAS No.: 241127-25-3
M. Wt: 344.4
InChI Key: GOZYRNYYGBYTPV-LFIBNONCSA-N
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Description

1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide is a complex organic compound characterized by its unique structure and reactivity. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a tert-butylsulfonyl group, a sulfamoylanilino moiety, and a methanimidoyl cyanide group, which contribute to its diverse chemical properties.

Preparation Methods

The synthesis of 1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide involves multiple steps, typically starting with the preparation of the tert-butylsulfonyl group. This can be achieved through the reaction of tert-butyl alcohol with sulfur trioxide or chlorosulfonic acid. The subsequent steps involve the introduction of the sulfamoylanilino and methanimidoyl cyanide groups through a series of nucleophilic substitution and condensation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or cyanide groups, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and cyanide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into specific binding sites, affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide can be compared with similar compounds such as:

    1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide: This compound has a methylsulfanyl group instead of a sulfamoylanilino group, leading to different reactivity and applications.

    tert-Butanesulfinamide: While structurally different, this compound shares the tert-butylsulfonyl group and is used in asymmetric synthesis and as a chiral auxiliary. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S2/c1-12(2,3)21(17,18)11(8-13)16-15-9-4-6-10(7-5-9)22(14,19)20/h4-7,15H,1-3H3,(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZYRNYYGBYTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136157
Record name 4-[2-[Cyano[(1,1-dimethylethyl)sulfonyl]methylene]hydrazinyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241127-25-3
Record name 4-[2-[Cyano[(1,1-dimethylethyl)sulfonyl]methylene]hydrazinyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241127-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[Cyano[(1,1-dimethylethyl)sulfonyl]methylene]hydrazinyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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